molecular formula C23H17F3N2O3S B11225170 6-allyl-N-[3-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6-allyl-N-[3-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11225170
M. Wt: 458.5 g/mol
InChI Key: RJEMCYFTNRDWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-allyl-N-[3-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives. Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-allyl-N-[3-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting with the preparation of the dibenzo[c,e][1,2]thiazine core This can be achieved through cyclization reactions involving appropriate precursorsCommon reagents used in these reactions include allyl bromide, trifluoromethylbenzene, and various catalysts to facilitate the cyclization and substitution processes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-allyl-N-[3-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The trifluoromethyl and allyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

6-allyl-N-[3-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-allyl-N-[3-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The allyl group may also play a role in binding interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-allyl-N-[3-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide lies in its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both an allyl group and a trifluoromethyl group makes it particularly versatile for various applications in research and industry .

Properties

Molecular Formula

C23H17F3N2O3S

Molecular Weight

458.5 g/mol

IUPAC Name

5,5-dioxo-6-prop-2-enyl-N-[3-(trifluoromethyl)phenyl]benzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C23H17F3N2O3S/c1-2-12-28-20-11-10-15(13-19(20)18-8-3-4-9-21(18)32(28,30)31)22(29)27-17-7-5-6-16(14-17)23(24,25)26/h2-11,13-14H,1,12H2,(H,27,29)

InChI Key

RJEMCYFTNRDWAF-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.